

Astrophloxine for Protein and Antibody Labeling: Application Notes and Protocols

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Compound of Interest

Compound Name: *Astrophloxine*

Cat. No.: *B7800403*

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Introduction

Astrophloxine is a red fluorescent dye that can be utilized for the covalent labeling of proteins and antibodies. When functionalized with a succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester reactive group, **Astrophloxine** becomes an amine-reactive probe that readily conjugates to primary amines ($-NH_2$) on proteins, such as the side chain of lysine residues or the N-terminus. This covalent bond formation results in a stable, fluorescently labeled protein or antibody that can be used in a variety of research and diagnostic applications, including immunofluorescence, flow cytometry, and western blotting.

This document provides detailed protocols for the labeling of proteins and antibodies with **Astrophloxine** NHS ester, methods for characterizing the conjugate, and an overview of its application in immunofluorescence.

Disclaimer: Specific quantitative data for **Astrophloxine**, such as exact excitation and emission maxima, extinction coefficient, and quantum yield, are not readily available. The data presented in this document are based on a representative red fluorescent dye with similar spectral characteristics, Texas Red™, and should be used as a guideline. Researchers are encouraged to determine the specific spectral properties of their **Astrophloxine** conjugate experimentally.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for a representative red fluorescent dye, which can be used as an estimate for **Astrophloxine**.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	~595 nm	[1]
Emission Maximum (λ_{em})	~615 nm	[1]
Molar Extinction Coefficient (ϵ)	~80,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Quantum Yield (Φ)	~0.6-0.7	N/A
Recommended Degree of Labeling (DOL)	2 - 10	[3]

Table 1: Spectroscopic Properties of a Representative Red Fluorescent Dye (Texas Red™).

Parameter	Recommended Range
Protein/Antibody Concentration	2 - 10 mg/mL
Dye-to-Protein Molar Ratio	5:1 to 15:1
Reaction pH	8.3 - 8.5
Reaction Time	1 - 2 hours
Reaction Temperature	Room Temperature

Table 2: Recommended Reaction Conditions for **Astrophloxine** NHS Ester Labeling.

Experimental Protocols

Protocol 1: Astrophloxine NHS Ester Labeling of Proteins and Antibodies

This protocol describes the covalent conjugation of **Astrophloxine** NHS ester to proteins and antibodies.

Materials:

- Protein or antibody of interest (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)
- **Astrophloxine** NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25 desalting column)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Prepare the Protein/Antibody:
 - Dissolve the protein or antibody in the Reaction Buffer to a final concentration of 2-10 mg/mL.^[4] If the protein is already in a different buffer, perform a buffer exchange into the Reaction Buffer.
- Prepare the **Astrophloxine** NHS Ester Stock Solution:
 - Immediately before use, dissolve the **Astrophloxine** NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.^[5] Vortex briefly to ensure complete dissolution.
- Conjugation Reaction:
 - Calculate the required volume of the **Astrophloxine** stock solution to achieve the desired dye-to-protein molar ratio (typically between 5:1 and 15:1).
 - Slowly add the calculated volume of the **Astrophloxine** stock solution to the protein/antibody solution while gently vortexing.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.^{[4][5]}
- Purification of the Conjugate:

- Separate the labeled protein/antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5]
- Collect the fractions containing the labeled protein/antibody (the first colored band to elute).
- Storage:
 - Store the purified **Astrophloxine**-labeled protein/antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage.[5] Protect from light.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[6]

Materials:

- **Astrophloxine**-labeled protein/antibody (purified)
- Unlabeled protein/antibody (for reference)
- UV-Vis Spectrophotometer
- Quartz cuvettes

Procedure:

- Measure Absorbance:
 - Measure the absorbance of the **Astrophloxine**-labeled protein/antibody solution at 280 nm (A_{280}) and at the excitation maximum of **Astrophloxine** (~595 nm, A_{max}).[2]
- Calculate Protein Concentration:
 - The absorbance at 280 nm is a contribution from both the protein and the dye. A correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its

absorbance at its λ_{max} . For Texas Red, a representative dye, this value is approximately 0.18.[2]

- Protein Concentration (M) = $[A_{280} - (A_{\text{max}} \times \text{CF})] / \epsilon_{\text{protein}}$
 - $\epsilon_{\text{protein}}$: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, $\epsilon \approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$).[7]
- Calculate Dye Concentration:
 - Dye Concentration (M) = $A_{\text{max}} / \epsilon_{\text{dye}}$
 - ϵ_{dye} : Molar extinction coefficient of **Astrophloxine** at its λ_{max} ($\sim 80,000 \text{ M}^{-1}\text{cm}^{-1}$).[2]
- Calculate DOL:
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

Application: Immunofluorescence

Astrophloxine-labeled antibodies are powerful tools for visualizing the localization of specific antigens in cells and tissues.

Protocol 3: Indirect Immunofluorescence Staining

This protocol describes a general workflow for indirect immunofluorescence using a primary antibody and an **Astrophloxine**-labeled secondary antibody.

Materials:

- Cells or tissue sections on coverslips or slides
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary antibody (specific to the target antigen)

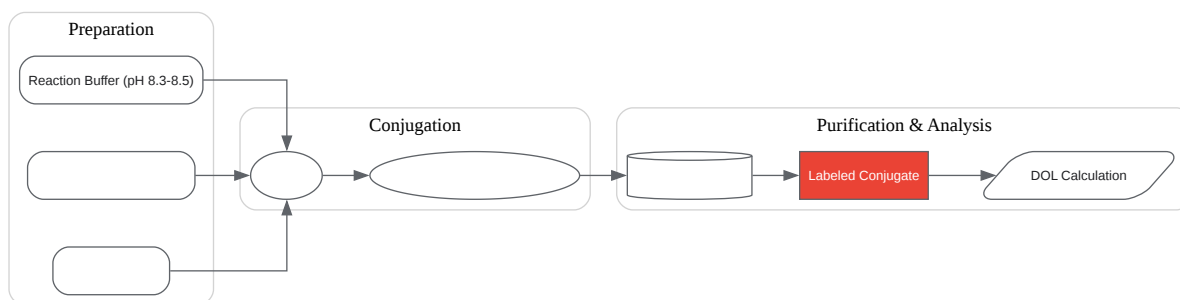
- **Astrophloxine**-labeled secondary antibody (specific to the host species of the primary antibody)
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- Fluorescence microscope

Procedure:

- Sample Preparation:
 - Fix the cells or tissue sections with the Fixation Solution for 10-20 minutes at room temperature.
 - Wash three times with PBS.
- Permeabilization (for intracellular antigens):
 - Incubate with Permeabilization Buffer for 10 minutes at room temperature.[\[8\]](#)
 - Wash three times with PBS.
- Blocking:
 - Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[\[8\]](#)
- Primary Antibody Incubation:
 - Dilute the primary antibody in Blocking Buffer to its optimal working concentration.
 - Incubate the sample with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
 - Wash three times with PBS.
- Secondary Antibody Incubation:

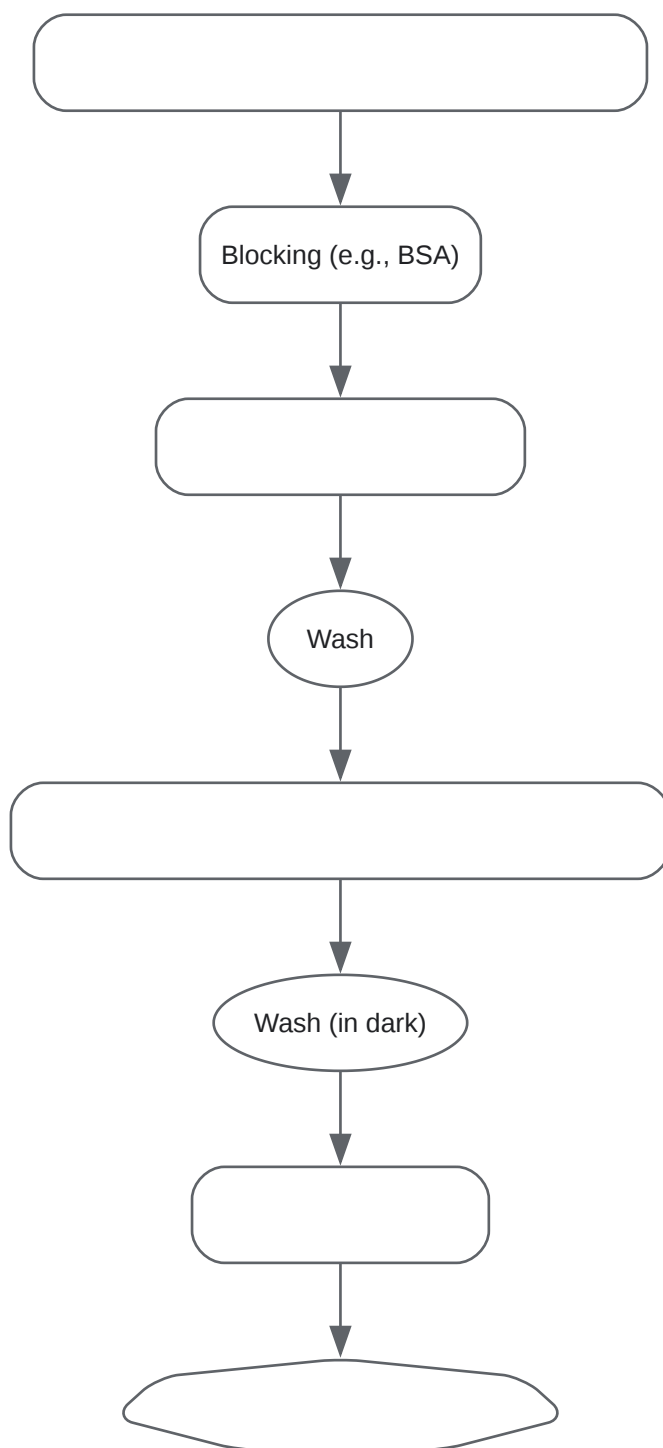
- Dilute the **Astrophloxine**-labeled secondary antibody in Blocking Buffer.
- Incubate the sample with the diluted secondary antibody for 1 hour at room temperature, protected from light.[8]
- Wash three times with PBS, protected from light.
- Counterstaining and Mounting:
 - Incubate with a nuclear counterstain like DAPI, if desired.
 - Wash with PBS.
 - Mount the coverslip onto a microscope slide using a mounting medium.
- Visualization:
 - Image the sample using a fluorescence microscope equipped with appropriate filters for **Astrophloxine** (e.g., excitation ~595 nm, emission ~615 nm) and the counterstain.

Visualizations



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Caption: Workflow for **Astrophloxine** labeling of proteins and antibodies.



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Caption: Indirect immunofluorescence workflow.

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